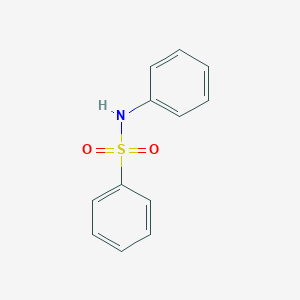

N-Phenylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUGWFWQVYXATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168371 | |

| Record name | Benzenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-25-7 | |

| Record name | N-Phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8ZF9FCZ3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylbenzenesulfonamide is a crucial structural motif and a versatile building block in medicinal chemistry, notably in the development of antiviral and anticancer agents.[1] Its synthesis is a fundamental process in organic chemistry, with several established and emerging methodologies. This technical guide provides an in-depth analysis of the primary synthesis mechanisms of this compound, including the classical Hinsberg and Schotten-Baumann reactions, the Ullmann condensation, and the modern Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data comparisons, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Core Synthesis Methodologies

The formation of the sulfonamide bond in this compound is most commonly achieved through the reaction of aniline with benzenesulfonyl chloride. However, alternative methods involving transition metal-catalyzed cross-coupling reactions have gained prominence due to their broader substrate scope and milder reaction conditions.

Hinsberg and Schotten-Baumann Reactions

The most traditional and widely used method for synthesizing this compound is the Hinsberg reaction, which involves the reaction of an amine with a sulfonyl chloride.[1][2] A common variation of this is the Schotten-Baumann reaction, which is performed in a two-phase solvent system with a base.[1][3]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the stable sulfonamide.[2]

The detailed mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses with the expulsion of a chloride ion.

-

Deprotonation: In the presence of a base (like pyridine or NaOH), the proton on the nitrogen is abstracted to yield the final this compound.[4][5]

Caption: Mechanism of the Hinsberg reaction for this compound synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing an alternative route to N-arylsulfonamides. This method typically involves the reaction of an aryl halide with an amine or amide in the presence of a copper catalyst at elevated temperatures.[6]

Reaction Mechanism:

The precise mechanism of the Ullmann reaction is still debated, but it is generally accepted to involve the formation of a copper(I) species.[7] One proposed pathway for C-N coupling involves:

-

Formation of Copper(I) Amide: The sulfonamide reacts with a Cu(I) salt to form a copper(I) amide complex.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the this compound and regenerate a Cu(I) species.[6][8]

Caption: Proposed mechanism for the Ullmann Condensation for N-arylsulfonamide synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the synthesis of C-N bonds.[9] It allows for the coupling of a wide range of amines and aryl halides or triflates under relatively mild conditions.[10]

Reaction Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:[9][10]

-

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium amide complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium amide complex, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst.[10][11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data Presentation

The efficiency of this compound synthesis is highly dependent on the chosen methodology, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Comparison of Synthesis Protocols for this compound and Derivatives

| Method | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Hinsberg | Pyridine | Dichloromethane | Room Temp. | 24 h | 73 | [3] |

| Hinsberg | Na₂CO₃ | Water | Room Temp. | 4 days | 85.8 | [12] |

| Schotten-Baumann | NaOH | Dichloromethane/Water | 0 - Room Temp. | 2-4 h | High | [13] |

| Microwave-Assisted | None | None (Neat) | 80 | 20 min | High | [1] |

| Solvent-Free | ZnO-NPs | None (Neat) | Room Temp. | - | up to 95 | [1] |

| Ullmann-Type | CuI / 1,10-phenanthroline | DMF | 100-120 | 12-24 h | Moderate to Good | [6] |

| Buchwald-Hartwig | Pd(OAc)₂ / Ligand | Toluene | 80-110 | 2-24 h | 83-97 | [9] |

Table 2: Effect of Solvent and Base on Yield in Hinsberg-type Reactions

| Solvent | Base | Yield (%) | Reference |

| Dichloromethane | Pyridine | 73 | [3] |

| Water | Na₂CO₃ | 85.8 | [12] |

| Dichloromethane/Water | NaOH | High | [13] |

| Tetrahydrofuran (THF) | Atomized Sodium | Excellent | [14] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of this compound via Hinsberg Reaction

This protocol is adapted from typical laboratory procedures for sulfonamide synthesis.

Materials:

-

Aniline (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.2 eq) to the solution at room temperature.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of N-Aryl Sulfonamides via Ullmann-Type Condensation

This generalized protocol is based on modern Ullmann-type coupling reactions.

Materials:

-

Aryl halide (e.g., Iodobenzene) (1.0 eq)

-

Benzenesulfonamide (1.2 eq)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

1,10-Phenanthroline (10-20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

-

Schlenk tube or similar reaction vessel for inert atmosphere.

Procedure:

-

Reaction Setup: To a Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), benzenesulfonamide (1.2 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Addition of Reactants: Add the aryl halide (1.0 eq) and the solvent (DMF) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 100-140 °C with vigorous stirring for 12-24 hours.

-

Cooling and Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of N-Aryl Sulfonamides via Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of aryl halides.

Materials:

-

Aryl halide (1.0 eq)

-

Amine or sulfonamide (1.2 eq)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.5-2x mol% of Pd)

-

Strong base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.4-2.0 eq)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Glovebox or Schlenk line for handling air-sensitive reagents.

Procedure:

-

Reaction Setup (in a glovebox): To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base.

-

Addition of Reactants: Add the aryl halide and the amine/sulfonamide, followed by the anhydrous solvent.

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (2-24 hours), monitoring by TLC or GC-MS.

-

Cooling and Quenching: Cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, work-up, and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with its own advantages and limitations. The classical Hinsberg and Schotten-Baumann reactions offer a straightforward and cost-effective approach. For more complex substrates or when milder conditions are required, the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination provide powerful alternatives with broad applicability. The choice of a specific synthetic route will depend on factors such as substrate availability, functional group tolerance, desired yield, and scalability. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for the synthesis of this compound and its derivatives in the context of drug discovery and development.

References

- 1. This compound|CAS 1678-25-7|RUO [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. grokipedia.com [grokipedia.com]

- 4. byjus.com [byjus.com]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to N-Phenylbenzenesulfonamide: A Core Scaffold for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Phenylbenzenesulfonamide, a pivotal molecular scaffold in medicinal chemistry. It details the compound's core physicochemical properties, established synthesis protocols, and its significant role as a foundational structure in the development of novel therapeutic agents across various disease areas.

Core Molecular and Physicochemical Data

This compound, also known as benzenesulfonanilide, is an organic compound that serves as a critical starting point for chemical synthesis in drug discovery.[1] Its structural and chemical properties make it a versatile building block for creating a diverse library of bioactive molecules.[1]

All essential quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂S | [1][2][3][4][5] |

| Molecular Weight | 233.29 g/mol | [1][2][3][4] |

| CAS Number | 1678-25-7 | [1][2][3][5] |

| IUPAC Name | This compound | [3][5] |

| Melting Point | 110°C | [6] |

| SMILES | O=S(C1=CC=CC=C1)(NC2=CC=CC=C2)=O | [2] |

| InChI Key | XAUGWFWQVYXATQ-UHFFFAOYSA-N | [1][4] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [2] |

| LogP | 2.4874 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 3 | [2] |

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is the reaction of aniline with benzenesulfonyl chloride.[1] This reaction can be effectively carried out using a modified Schotten-Baumann protocol, which is a widely used method for synthesizing amides and, in this case, sulfonamides.[1][7]

Detailed Methodology: Modified Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from aniline and benzenesulfonyl chloride in a two-phase solvent system with a base.

Materials:

-

Aniline

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Distilled water

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: In a round-bottom flask, dissolve aniline in the organic solvent (e.g., DCM). Add an aqueous solution of the base (e.g., 10% NaOH).

-

Reaction: Cool the biphasic mixture in an ice bath to 0-5°C. While stirring vigorously, add benzenesulfonyl chloride dropwise to the mixture, ensuring the temperature remains low.

-

Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, distilled water, and finally with brine.

-

Drying and Filtration: Dry the isolated organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Pathways in Drug Discovery and Development

The this compound core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its derivatives have been extensively investigated for a range of therapeutic applications, demonstrating its versatility and importance in drug development.

Key research areas include:

-

Antiviral Research: Derivatives have been identified as a novel template for non-nucleoside reverse transcriptase inhibitors (NNRTIs), which show potent activity against wild-type HIV-1.[1]

-

Anticancer Research: The scaffold is used to design potent and selective inhibitors of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment.[1]

-

Neurodegenerative Conditions: The structure is foundational in developing inhibitors for esterase enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][8] Inhibiting these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.[8]

The following diagram illustrates the logical progression from the core scaffold to its therapeutic applications.

References

- 1. This compound|CAS 1678-25-7|RUO [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. pschemicals.com [pschemicals.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Phenylbenzenesulfonamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylbenzenesulfonamide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the sulfonamide linkage between two phenyl rings provide a unique scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by these derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.[1][2]

Enzyme Inhibition

This compound derivatives have been extensively investigated as inhibitors of various key enzymes implicated in a range of diseases. Their ability to selectively bind to the active sites of these enzymes makes them promising candidates for therapeutic intervention.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Certain isoforms, such as CA IX, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3][4] this compound derivatives have emerged as potent inhibitors of these enzymes, with their sulfonamide moiety coordinating to the zinc ion in the active site.[1][5]

Table 1: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms

| Compound | Target Enzyme | Kᵢ (nM) | Reference |

| Compound 8 | CA I | 45.7 ± 0.46 | [6] |

| Compound 2 | CA II | 33.5 ± 0.38 | [6] |

| Compound 4e | CA IX | 10.93 | [7] |

| Compound 4g | CA IX | 25.06 | [7] |

| Compound 4h | CA IX | 15.52 | [7] |

| Acetazolamide (Standard) | CA I | 250 | [8] |

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow technique, which measures the enzyme-catalyzed hydration of CO₂.

-

Reagents and Buffers:

-

Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX).

-

Buffer solution (e.g., 10 mM HEPES, pH 7.5 for CA I/II; 20 mM TRIS, pH 8.3 with 20 mM NaClO₄ for bacterial CAs).[9]

-

CO₂-saturated water.

-

pH indicator (e.g., phenol red).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

The enzyme solution, with or without the inhibitor at varying concentrations, is prepared in the appropriate buffer.

-

The enzyme/inhibitor solution is rapidly mixed with the CO₂-saturated water containing the pH indicator in a stopped-flow instrument.[10]

-

The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.[10]

-

The initial velocity of the reaction is determined from the linear portion of the absorbance change.[10]

-

Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.[10]

-

Caption: Role of CAIX in cancer progression and its inhibition.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[7][11] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission.[7][12] Certain this compound derivatives have demonstrated potent inhibitory effects on both AChE and BChE.[6]

Table 2: Inhibitory Activity of this compound Derivatives against Cholinesterases

| Compound | Target Enzyme | Kᵢ (nM) | Reference |

| Compound 8 | AChE | 31.5 ± 0.33 | [6] |

| Compound 8 | BChE | 24.4 ± 0.29 | [6] |

The most common method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[13]

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) solution.

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Test compound dissolved in a suitable solvent.

-

96-well microplate and a microplate reader.

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, AChE solution, DTNB, and the test compound at various concentrations.[13]

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[13]

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.[13]

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.[14]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Phenylbenzenesulfonamide (CAS 1678-25-7)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

N-Phenylbenzenesulfonamide, with the CAS number 1678-25-7, is a chemical compound that serves as a fundamental structural motif in medicinal chemistry.[1] It belongs to the benzenesulfonamide class of compounds and is a key building block in the synthesis of a wide range of biologically active molecules.[1] Its molecular structure, featuring a sulfonamide linkage between two phenyl rings, provides a versatile scaffold for the development of novel therapeutic agents.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂S | [1] |

| Molecular Weight | 233.29 g/mol | [1] |

| CAS Number | 1678-25-7 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 109-111 °C | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | |

| Synonyms | Benzenesulfonanilide, N-Benzenesulfonylaniline | [1] |

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound is the reaction of aniline with benzenesulfonyl chloride. This reaction can be carried out under various conditions, with the Schotten-Baumann reaction being a commonly employed method.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Aniline

-

Benzenesulfonyl chloride

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1 equivalent) in diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 equivalents) to the stirred solution.

-

Concurrently, add 10% sodium hydroxide solution dropwise to maintain a basic pH.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Workflow for the Synthesis of this compound:

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.85 - 7.75 | m |

| 7.55 - 7.45 | m |

| 7.45 - 7.35 | m |

| 7.30 - 7.20 | m |

| 7.15 - 7.05 | m |

| ~7.0 (broad s) | s |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 138.8 | Ar-C (ipso, attached to SO₂) |

| 137.2 | Ar-C (ipso, attached to NH) |

| 133.0 | Ar-CH (para to SO₂) |

| 129.2 | Ar-CH (ortho to NH) |

| 129.0 | Ar-CH (meta to SO₂) |

| 127.4 | Ar-CH (ortho to SO₂) |

| 125.0 | Ar-CH (para to NH) |

| 121.5 | Ar-CH (meta to NH) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3250 | N-H stretch | Medium |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1330-1310 | Asymmetric SO₂ stretch | Strong |

| 1170-1150 | Symmetric SO₂ stretch | Strong |

| ~900 | S-N stretch | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound shows characteristic fragmentation patterns.[1] The molecular ion peak [M]+ is observed at m/z 233. Key fragments include the loss of SO₂ to give a fragment at m/z 169, and cleavage of the S-N bond leading to fragments at m/z 141 (benzenesulfonyl cation) and m/z 92 (anilide radical cation).[1]

Biological Activity and Therapeutic Potential

This compound itself is primarily considered a scaffold for the development of more potent and selective drug candidates. Its derivatives have shown significant activity in several therapeutic areas.

Anticancer Activity

Derivatives of this compound are potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX, which is overexpressed in many solid tumors.[1] Inhibition of CA IX disrupts pH regulation in the tumor microenvironment, leading to apoptosis of cancer cells.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA).

Materials:

-

Human carbonic anhydrase II (hCA II)

-

Tris-HCl buffer (pH 7.4)

-

4-Nitrophenyl acetate (NPA)

-

This compound (or derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of hCA II in Tris-HCl buffer.

-

Prepare serial dilutions of the test compound (this compound or its derivative) in DMSO.

-

In a 96-well plate, add the hCA II solution to each well.

-

Add the test compound dilutions to the respective wells and incubate for a short period.

-

Initiate the reaction by adding a solution of NPA in a suitable solvent (e.g., acetonitrile).

-

Immediately measure the absorbance at 405 nm at regular intervals to monitor the formation of 4-nitrophenolate.

-

Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values for the inhibitor.

Antiviral Activity

Benzenesulfonamide-containing compounds are being investigated as inhibitors of the HIV-1 capsid (CA) protein, a promising target for new antiviral drugs.[1] These compounds can interfere with the assembly and disassembly of the viral capsid, which are crucial steps in the HIV replication cycle.

Hypothesized Mechanism of Action for HIV-1 Capsid Inhibition:

Neuroprotective Effects

Certain derivatives of this compound have been shown to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 1678-25-7) is a valuable and versatile chemical scaffold with significant potential in drug discovery and development. Its straightforward synthesis and the amenability of its structure to chemical modification have made it a cornerstone for the design of inhibitors targeting a range of enzymes implicated in cancer, viral infections, and neurodegenerative diseases. Further research into the structure-activity relationships of its derivatives is likely to yield novel and potent therapeutic agents.

References

Spectroscopic Data of N-Phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Phenylbenzenesulfonamide, a key scaffold in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting detailed spectroscopic information (NMR, IR, MS), experimental protocols, and a logical workflow for spectral analysis.

Spectroscopic Data Presentation

The following sections provide a detailed summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.44 | s | - | 1H | N-H |

| 7.85 - 7.83 | m | - | 2H | Ar-H (ortho to SO₂) |

| 7.56 - 7.47 | m | - | 3H | Ar-H (meta, para to SO₂) |

| 7.28 | t | 7.9 | 2H | Ar-H (meta to NH) |

| 7.12 | d | 7.7 | 2H | Ar-H (ortho to NH) |

| 7.05 | t | 7.4 | 1H | Ar-H (para to NH) |

Note: Spectra acquired in DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.0 | Ar-C (ipso to SO₂) |

| 138.4 | Ar-C (ipso to NH) |

| 132.8 | Ar-C (para to SO₂) |

| 129.4 | Ar-C (meta to SO₂) |

| 129.2 | Ar-C (meta to NH) |

| 126.8 | Ar-C (ortho to SO₂) |

| 124.0 | Ar-C (para to NH) |

| 121.0 | Ar-C (ortho to NH) |

Note: Spectra acquired in DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3262 | Strong | N-H stretch |

| 1595 | Medium | C=C aromatic stretch |

| 1490 | Medium | C=C aromatic stretch |

| 1335 | Strong | S=O asymmetric stretch |

| 1160 | Strong | S=O symmetric stretch |

| 905 | Medium | S-N stretch |

| 750, 690 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 233 | 45 | [M]⁺ |

| 168 | 10 | [M - SO₂]⁺ |

| 155 | 15 | [M - C₆H₅]⁺ |

| 92 | 100 | [C₆H₅NH]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: A standard single-pulse experiment was used with a 30° pulse width and a relaxation delay of 1 second. A total of 16 scans were acquired.

-

¹³C NMR Acquisition: A standard proton-decoupled pulse program was utilized with a 30° pulse width and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

-

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1][2]

-

Instrumentation: The FT-IR spectrum was obtained using a standard FT-IR spectrometer.

-

Data Acquisition: The KBr pellet was placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) was employed at a standard energy of 70 eV.[3]

-

Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions were analyzed using a quadrupole mass analyzer.

-

Data Acquisition: The mass spectrum was recorded over a mass range of m/z 50-300.

Mandatory Visualization

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key fragmentation pathways of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.[4]

References

N-Phenylbenzenesulfonamide Derivatives as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-phenylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of this class of compounds, focusing on their role as inhibitors of key enzymes such as carbonic anhydrases and cholinesterases. This document details their quantitative inhibitory activities, experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction to this compound Derivatives

This compound consists of a benzenesulfonamide core with a phenyl group attached to the sulfonamide nitrogen. This basic structure has been extensively modified to create a diverse library of derivatives with tailored inhibitory profiles against various enzyme targets. The versatility of this scaffold allows for fine-tuning of physicochemical properties, leading to improved potency, selectivity, and pharmacokinetic profiles.

The primary mechanism of action for many sulfonamide-based inhibitors, particularly against metalloenzymes like carbonic anhydrases, involves the coordination of the sulfonamide group to the metal ion in the enzyme's active site.[1] Modifications to the phenyl rings and the sulfonamide linker are crucial for establishing specific interactions with amino acid residues in the active site, thereby influencing isoform selectivity and inhibitory potency.

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of various this compound derivatives against different isoforms of carbonic anhydrase (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Table 1: Inhibitory Activity of this compound Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Compound 2 | - | 33.5 ± 0.38 | - | - | [2] |

| Compound 8 | 45.7 ± 0.46 | - | - | - | [2] |

| Biphenyl/Benzylphenyl Derivative 1 | 240 | 19 | 25 | 8.8 | [3] |

| Biphenyl/Benzylphenyl Derivative 2 | 2185 | 83 | 882 | 175 | [3] |

| 4-(pyrazolyl)benzenesulfonamide urea SH7s | - | - | 15.9 | 55.2 | [3] |

Note: '-' indicates data not available.

Table 2: Inhibitory Activity of this compound Derivatives against Cholinesterases

| Compound | AChE (Kᵢ, nM) | BChE (Kᵢ, nM) | Reference |

| Compound 8 | 31.5 ± 0.33 | 24.4 ± 0.29 | [2] |

| Derivative 5 | - | 21.84 ± 0.40 | [4] |

| Derivative 7 | 20.58 ± 0.35 | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives as enzyme inhibitors.

Synthesis of this compound Derivatives (General Procedure)

The synthesis of this compound derivatives is typically achieved through a nucleophilic substitution reaction between a substituted aniline and a benzenesulfonyl chloride in the presence of a base.[5][6]

Materials:

-

Substituted aniline

-

Substituted benzenesulfonyl chloride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 eq) in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure this compound derivative.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.[7][8][9]

Materials:

-

Stopped-flow spectrophotometer

-

Purified human carbonic anhydrase (hCA) isoforms

-

This compound inhibitor stock solutions (in DMSO)

-

Assay Buffer: 20 mM Tris-HCl, pH 8.3

-

CO₂-saturated water (substrate): Bubble CO₂ gas through deionized water for at least 30 minutes at 4 °C.

-

Phenol red indicator solution (100 µM)

Procedure:

-

Set the stopped-flow instrument to the desired temperature (e.g., 25 °C).

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

In one syringe of the stopped-flow apparatus, load the hCA enzyme solution (e.g., 10 µM) pre-incubated with the desired concentration of the inhibitor (or DMSO for control) in assay buffer containing phenol red.

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 570 nm.

-

Record the initial rate of the reaction (the linear phase of the absorbance change).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Inhibition constants (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[10][11][12]

Materials:

-

96-well microplate reader

-

Purified AChE (from electric eel) or BChE (from equine serum)

-

This compound inhibitor stock solutions (in DMSO)

-

Phosphate buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water)

Procedure:

-

In the wells of a 96-well plate, add 140 µL of phosphate buffer.

-

Add 20 µL of the inhibitor solution at various concentrations (or DMSO for control).

-

Add 10 µL of the cholinesterase enzyme solution (AChE or BChE).

-

Add 10 µL of the DTNB solution.

-

Mix the contents of the wells and pre-incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using the microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Lineweaver-Burk plots can be generated by measuring the reaction rates at different substrate concentrations in the presence of various inhibitor concentrations to determine the type of inhibition and the inhibition constant (Kᵢ).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving the targeted enzymes and a general workflow for the discovery and evaluation of this compound-based enzyme inhibitors.

Conclusion

This compound derivatives represent a highly valuable and versatile class of enzyme inhibitors with significant therapeutic potential. Their efficacy against key enzymes like carbonic anhydrases and cholinesterases has been well-established, with ongoing research focused on developing next-generation inhibitors with enhanced selectivity and improved drug-like properties. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel this compound-based therapeutic agents. The understanding of their impact on critical signaling pathways is essential for elucidating their mechanisms of action and for the rational design of future drug candidates.

References

- 1. Targeting enzyme inhibitors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Anticancer Potential of N-Phenylbenzenesulfonamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the N-phenylbenzenesulfonamide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1] These compounds, characterized by a sulfonamide linkage between a phenyl group and a benzenesulfonamide moiety, offer a versatile framework for structural modification, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the current understanding of this compound derivatives as potential anticancer therapeutics, focusing on their mechanisms of action, quantitative anticancer activity, and the experimental protocols used for their evaluation.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. The primary modes of action identified to date include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby preventing cancer cell proliferation.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer.[2] this compound compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

One notable mechanism involves the upregulation of pro-apoptotic proteins. For instance, the compound 2-phenylacetylenesulfonamide (PAS) has been demonstrated to increase the levels of the pro-apoptotic protein Noxa in B-chronic lymphocytic leukemia (CLL) cells.[3] This upregulation leads to the activation of Bax, another pro-apoptotic protein, which then translocates to the mitochondria, triggering the release of cytochrome c.[3] The release of cytochrome c initiates a caspase cascade, ultimately leading to the execution of apoptosis.[4] This process can occur independently of the p53 tumor suppressor protein, which is often mutated in cancer, making these compounds potentially effective in a broader range of tumors.[3]

Figure 1: General overview of apoptosis induction by this compound compounds.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Several this compound derivatives have been found to induce cell cycle arrest at different phases, primarily at the G1/S and G2/M transitions.[5][6]

For example, some sulfonamides cause a decrease in the S-phase (synthesis phase) fraction of cells, coupled with perturbations in the G1 and/or G2 phases.[6] This arrest prevents the cells from replicating their DNA and preparing for mitosis, thereby halting their proliferation. The mechanism underlying this cell cycle arrest can involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, the novel polyfluoroalkyl benzenesulfonate OBS has been shown to cause G1-phase arrest by downregulating cyclin D1 and cyclin E1 and activating the p53/p21 signaling pathway.[7]

Figure 2: Cell cycle arrest mechanisms of this compound compounds.

Other Mechanisms

Beyond apoptosis and cell cycle arrest, this compound derivatives have been implicated in other anticancer mechanisms:

-

Microtubule-Targeting Agents: Some derivatives act as microtubule-targeting agents, interfering with the dynamics of microtubule polymerization and depolymerization, which is crucial for cell division.[8][9] This can lead to mitotic arrest and subsequent apoptosis.

-

Enzyme Inhibition: A significant number of sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][10][11] These enzymes play a role in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival. Additionally, some compounds show inhibitory activity against histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.[8]

-

Kinase Inhibition: Certain benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as the tropomyosin receptor kinase A (TrkA), which is a potential target in glioblastoma.[12]

Quantitative Analysis of Anticancer Activity

The anticancer potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following tables summarize some of the reported in vitro activities of these compounds.

Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 / GI50 (µM) | Reference |

| 4e | MCF-7 | Breast Carcinoma | Potent (exact value not specified) | [13] |

| 4c | MCF-7 | Breast Carcinoma | Potent (exact value not specified) | [13] |

| AL106 | U87 | Glioblastoma | 58.6 | [14] |

| 16c | KB-Vin | Vincristine-Resistant Nasopharyngeal | 0.022 ± 0.002 | [8] |

| 16c | KB-7D | Etoposide-Resistant Nasopharyngeal | 0.012 ± 0.0001 | [8] |

| BS3 | K562 | Leukemia | 0.078 | [5] |

| BS3 | U-251 | Glioblastoma | 4.599 | [5] |

| BS3 | A549 | Lung Cancer | 7.65 | [5] |

| 4d | HeLa | Cervical Cancer | 1.99 | [15] |

| 4f | A549 | Lung Cancer | 2.72 | [15] |

| 5g | Du-145 | Prostate Cancer | 2.12 | [15] |

| 8b | MDA-MB-231 | Breast Cancer | 4.62 ± 0.13 | [16] |

| 8b | HeLa | Cervical Cancer | 7.2 ± 1.12 | [16] |

| 8b | MCF-7 | Breast Cancer | 7.13 ± 0.13 | [16] |

| 4b | MCF-7 | Breast Cancer | 3.63 | [11] |

| 4c | MCF-7 | Breast Cancer | 3.67 | [11] |

| 5g | DLD-1 | Colorectal Carcinoma | 11.84 | [17] |

| 5j | HT-29 | Colorectal Carcinoma | 9.35 | [17] |

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Key Experimental Protocols

The evaluation of the anticancer properties of this compound compounds involves a series of in vitro assays. Below are detailed methodologies for some of the key experiments.

Figure 3: A general experimental workflow for evaluating anticancer this compound compounds.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640, DMEM)

-

96-well plates

-

This compound compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

ELISA plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).[19]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound compounds

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treating cells with the compounds for the desired time, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.[20]

Materials:

-

Cancer cells treated with this compound compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting and Washing: Harvest the treated cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for development as anticancer agents. Their ability to induce apoptosis and cell cycle arrest through multiple mechanisms, including in drug-resistant cell lines, makes them attractive candidates for further investigation. The versatility of the benzenesulfonamide scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[12]

Future research in this area should focus on:

-

Elucidating detailed molecular targets: Identifying the specific proteins and pathways that these compounds interact with will be crucial for rational drug design and understanding potential resistance mechanisms.

-

In vivo efficacy studies: While in vitro data is promising, evaluation in animal models is necessary to assess their pharmacokinetic properties, safety, and antitumor efficacy in a more complex biological system.

-

Combination therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens with reduced toxicity.

The continued exploration of this chemical class holds the potential to deliver novel and effective therapies for a range of cancers, ultimately contributing to the advancement of oncology drug discovery.

References

- 1. This compound|CAS 1678-25-7|RUO [benchchem.com]

- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenylacetylenesulfonamide (PAS) induces p53-independent apoptotic killing of B-chronic lymphocytic leukemia (CLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel polyfluoroalkyl benzenesulfonate OBS exposure induces cell cycle arrest and senescence of rat pituitary cell GH3 via the p53/p21/RB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of N-phenyl-4-(2-phenylsulfonamido)-benzamides as microtubule-targeting agents in drug-resistant cancer cells, displaying HDAC inhibitory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa [mdpi.com]

N-Phenylbenzenesulfonamide Scaffolds: A Comprehensive Technical Guide to their Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the exploration of novel chemical scaffolds with potent antiviral properties. Among these, the N-phenylbenzenesulfonamide core has garnered significant attention as a versatile pharmacophore for the development of inhibitors against a range of viruses. This technical guide provides an in-depth analysis of the antiviral activity of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Antiviral Activity

This compound derivatives have demonstrated promising activity against several clinically significant viruses. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency and selectivity.

Table 1: Anti-HIV Activity of Benzenesulfonamide-Containing Phenylalanine Derivatives [1]

| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 11l | HIV-1 (NL4-3) | 0.09 | >100 | >1111 |

| PF-74 (Control) | HIV-1 (NL4-3) | 0.52 | 26.5 | 51 |

| 11l | HIV-2 (ROD) | 0.031 | >100 | >3225 |

| PF-74 (Control) | HIV-2 (ROD) | 3.7 | 26.5 | 7.1 |

Table 2: Anti-Enterovirus 71 (EV71) Activity of N-Phenylbenzamide Derivatives [2][3]

| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |

| 1e | EV71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 | 108.8 |

| 1e | EV71 (JS-52-3) | 8.2 ± 1.1 | 620 ± 0.0 | 75.6 |

| 1e | EV71 (H) | 12 ± 1.2 | 620 ± 0.0 | 51.7 |

| 1e | EV71 (BrCr) | 9.5 ± 0.9 | 620 ± 0.0 | 65.3 |

| Pirodavir (Control) | EV71 | - | 31 ± 2.2 | - |

Table 3: Anti-Hepatitis C Virus (HCV) Activity of N-Phenylbenzamide and N-Phenylacetophenone Derivatives [4]

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 23 | 0.57 ± 0.00 | 30.45 ± 4.03 | 53.4 |

| 25 | 7.12 ± 1.21 | >100 | >14.0 |

| 41 | 3.45 ± 0.35 | >100 | >29.0 |

| Telaprevir (Control) | - | - | - |

Table 4: Anti-Influenza A Virus (H5N1) Activity of Heteroaromatic-Based Benzenesulfonamide Derivatives [5]

| Compound | EC₅₀ (µM) (Amantadine-sensitive) | CC₅₀ (µM) | Selectivity Index (SI) |

| 11k | 0.47 ± 0.15 | 56.34 ± 15.78 | 119.9 |

| Amantadine (Control) | 0.43 ± 0.13 | >100 | >235.3 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the antiviral activity of this compound derivatives.

Anti-HIV Assay (TZM-bl Luciferase Reporter Gene Assay)[1]

This assay quantifies HIV-1 infection by measuring the expression of a luciferase reporter gene in TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase cassette.

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

HIV-1 virus stock (e.g., NL4-3)

-

Test compounds (this compound derivatives)

-

Control drug (e.g., PF-74)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the control drug in complete growth medium.

-

Infection: Add the diluted compounds to the cells, followed by the addition of HIV-1 virus stock.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Host cells (e.g., TZM-bl, Vero, Huh7.5)

-

Complete growth medium

-

Test compounds

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Anti-Enterovirus 71 Assay (Cytopathic Effect - CPE Inhibition Assay)[2][3]

This assay determines the ability of a compound to protect cells from the virus-induced cell death, known as the cytopathic effect.

Materials:

-

Vero cells

-

Complete growth medium

-

EV71 virus stock

-

Test compounds

-

Control drug (e.g., Pirodavir)

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Infection and Treatment: Add serial dilutions of the test compounds to the cells, followed by the addition of the EV71 virus stock.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

CPE Observation: Observe the cells daily under a microscope for the appearance of CPE.

-

Staining: After incubation, fix the cells with formaldehyde and stain with Crystal Violet solution.

-

Quantification: Elute the dye and measure the absorbance to quantify the viable cells.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) as the compound concentration that protects 50% of the cells from CPE.

Anti-Hepatitis C Virus Assay (Subgenomic Replicon Assay)[4][6]

This assay utilizes a subgenomic replicon of HCV that can autonomously replicate in human hepatoma cells (Huh7.5), allowing for the specific measurement of viral RNA replication inhibitors.

Materials:

-

Huh7.5 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)

-

Complete growth medium with G418 (for stable replicon cell lines)

-

Test compounds

-

Control drug (e.g., Telaprevir)

-

Luciferase assay reagent or reagents for qRT-PCR

Procedure:

-

Cell Seeding: Seed the replicon-containing Huh7.5 cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of the test compounds and the control drug.

-

Incubation: Incubate the plates for 72 hours.

-

Quantification of Replication:

-

Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity.

-

qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR to measure the level of HCV RNA.

-

-

Data Analysis: Calculate the EC₅₀ value based on the reduction in reporter gene expression or HCV RNA levels.